5-(piperazine-1-carbonyl)-1H-indole
Description
Properties
CAS No. |
1409708-21-9 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
1H-indol-5-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-1-2-12-10(9-11)3-4-15-12/h1-4,9,14-15H,5-8H2 |
InChI Key |
NPULQXOITWBTJG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)NC=C3 |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Activity
Recent research has highlighted the antibacterial potential of compounds related to 5-(piperazine-1-carbonyl)-1H-indole. A study demonstrated that derivatives exhibited effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL . The incorporation of specific substituents on the indole core significantly enhanced antibacterial efficacy.
Treatment of Obesity
According to patent literature, compounds derived from the indole-piperazine framework have been investigated for their potential in treating obesity and related metabolic disorders. The mechanisms proposed involve modulation of appetite-regulating pathways, making these compounds candidates for further development in obesity management .
Neurological Disorders
The piperazine moiety is commonly associated with neuroactive compounds. Research indicates that derivatives of this compound may interact with dopamine receptors, suggesting potential applications in treating conditions such as schizophrenia and depression . The structure-activity relationship studies emphasize the importance of substituent positioning on the indole ring for receptor affinity.
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Structural Analogues
The pharmacological profile of 5-(piperazine-1-carbonyl)-1H-indole derivatives is highly sensitive to structural modifications. Below is a detailed comparison with key analogues:
2.1. Substituents on the Indole Ring
- JNJ7777120 (1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methyl-piperazine) Structure: Incorporates a chloro substituent at C-5 and a methyl group on piperazine. Molecular Weight: 277.75 g/mol (vs. 229.28 for parent compound). This compound has been studied for its role in inflammation and pain pathways .
Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate (CAS: 904262-97-1)
2.2. Modifications to the Piperazine Ring
- 5-Chloro-2-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-ethyl-1H-indole (Compound 37) Structure: Contains a 4-chlorophenyl group on piperazine and an ethyl substituent on the indole. However, the ethyl group may increase metabolic liability .
1-(3-(Benzyloxy)-2-methylphenyl)piperazine Derivatives
2.3. Hybrid Structures with Additional Moieties
Compounds 12a–12r (CDK9 Inhibitors)
- 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives (eIF4A3 Inhibitors) Structure: Replace the indole with a pyridinone ring. Impact: Compounds 1o and 1q showed enhanced oral bioavailability and ADMET profiles, underscoring the role of heterocycle choice in pharmacokinetics .
Structural and Pharmacokinetic Comparison Table
Key Findings and Trends
- Indole Core : Essential for binding to targets like BACE1 and CDK7. Modifications at C-5 (e.g., chloro) enhance potency but may reduce solubility.
- Piperazine Modifications : Bulky or hydrophobic groups (e.g., benzyl, chlorophenyl) improve target engagement but can complicate pharmacokinetics. Polar groups (e.g., carboxylate) balance solubility and permeability.
- Hybrid Structures: Integration of additional heterocycles (e.g., pyrimidine, pyridinone) broadens target selectivity and improves drug-like properties.
Preparation Methods
Synthesis via DCC-Mediated Coupling
- Step 1 : Indole-5-carboxylic acid is dissolved in anhydrous dichloromethane.
- Step 2 : DCC is added to activate the carboxylic acid, forming an O-acylurea intermediate.
- Step 3 : Piperazine is introduced, leading to nucleophilic attack on the activated intermediate, forming the amide bond.
- Step 4 : The reaction mixture is stirred at room temperature until completion.
- Outcome : This method provides a clean reaction with high yield and minimal side products, as reported in the synthesis of 1-benzyl-3-[4-aryl-1-piperazinyl]carbonyl-1H-indoles.
CDI-Mediated Coupling
- Step 1 : Indole-5-carboxylic acid is reacted with CDI in dry THF or acetonitrile at room temperature for 1–3 hours to form an activated imidazolide intermediate.
- Step 2 : The solution is cooled to 0 °C, and piperazine is added dropwise.
- Step 3 : The mixture is stirred at 0 °C for 0.5 hours, then at room temperature for up to 48 hours.
- Outcome : The reaction yields the desired amide product, though sometimes with moderate yields (e.g., 39%) and requiring purification by column chromatography.
Alternative Coupling Agents (HATU/HOAT)
- These reagents provide efficient activation of the carboxylic acid and facilitate amide bond formation under mild conditions.
- The method is often favored for its high yields and purity but involves higher reagent costs.
Example Experimental Data
| Compound | Coupling Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|---|
| 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine | CDI | THF | 0 °C to RT | 48 h | 39 | 189–190 | Purified by silica gel chromatography |
| 1-Benzyl-3-[4-(aryl-1-piperazinyl)carbonyl]-1H-indoles | DCC | CH2Cl2 | RT | Several hours | 65–92 | Not reported | Quantitative activation, clean amide formation |
| 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine | DMT/NMM/BF4 | Acetonitrile | 0 °C to RT | 1–2.5 h + 24 h | Moderate | Not reported | Alternative activation, moderate yields |
Challenges and Considerations
- Side Reactions : Attempts to form acyl halides from indole carboxylic acids for direct coupling with piperazine often result in polymerization or complex mixtures due to the reactive indole ring under acidic conditions.
- Protection of Indole NH : In some syntheses, the indole nitrogen is protected (e.g., benzylation) to avoid side reactions during formylation or oxidation steps leading to carboxylic acid intermediates.
- Reaction Sequence Flexibility : The sequence of reactions can be altered depending on the reactivity of starting materials and desired substitution patterns.
- Purification : Silica gel chromatography is commonly used to purify the final amide products due to the presence of side products or unreacted starting materials.
Summary Table of Preparation Methods
| Method | Activation Reagent | Solvent | Temperature | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| DCC Coupling | N,N'-Dicyclohexylcarbodiimide | Dichloromethane | Room temperature | 65–92 | High yield, clean reaction | Requires removal of dicyclohexylurea byproduct |
| CDI Coupling | 1,1'-Carbonyldiimidazole | THF or Acetonitrile | 0 °C to RT | 39–78 | Cost-effective, mild conditions | Longer reaction times, moderate yield |
| HATU/HOAT Coupling | HATU/HOAT | DMF | Room temperature | High | High efficiency | Expensive reagents |
| DMT/NMM/BF4 Activation | DMT/NMM/BF4 | Acetonitrile | 0 °C to RT | Moderate | Alternative to CDI and DCC | Moderate yields |
Q & A
Basic: What are the common synthetic routes for 5-(piperazine-1-carbonyl)-1H-indole, and how can reaction conditions be optimized?
The synthesis often involves multicomponent reactions like the split-Ugi reaction, combining 1H-indole derivatives, piperazine, and carbonyl sources under reflux in methanol. For example, 1H-indole-2-carboxylic acid reacts with piperazine and isocyanides to form the core structure . Optimization includes adjusting solvent polarity (e.g., methanol for high yields) and temperature control. Post-synthetic modifications, such as reductive amination with LiAlH4 to convert amides to triamines, can enhance lipophilicity .
Basic: What analytical techniques are recommended for confirming the molecular structure of this compound derivatives?
X-ray crystallography (e.g., CCDC-1990392) provides definitive structural confirmation, while IR and NMR spectroscopy validate functional groups and connectivity . Mass spectrometry ensures molecular weight accuracy. For example, the InChI key and SMILES notations in PubChem entries (e.g., 1-(Chloroacetyl)-4-benzodioxinylcarbonylpiperazine) aid in cross-referencing computational and experimental data .
Advanced: How can researchers address contradictory biological activity data in structurally similar piperazine-indole derivatives?
Contradictions may arise from substituent effects on target binding or pharmacokinetics. Systematic SAR studies are critical: for instance, replacing phenyl groups with fluorophenyl moieties in Mannich bases altered cytotoxic activity by 30-fold against hCA II . Parallel assays under standardized conditions (e.g., enzyme inhibition protocols in ) and computational docking (using MOE or PDB structures ) can resolve discrepancies.
Advanced: What strategies improve the metabolic stability of this compound derivatives without compromising target affinity?
Reducing amide carbonyls to amines via LiAlH4 increases metabolic stability by eliminating protease-sensitive sites . Introducing electron-withdrawing groups (e.g., chloro or nitro) at the indole 5-position enhances oxidative resistance while maintaining receptor binding, as seen in benzoic acid hydrazide derivatives . LogP adjustments through alkylation (e.g., propionaldehyde in ) balance lipophilicity and solubility.
Basic: What in vitro assays are suitable for initial screening of antitumor activity in piperazine-indole hybrids?
Cell viability assays (e.g., MTT) using tumor cell lines (e.g., HeLa or MCF-7) are standard. Compounds like 1-(4-methoxybenzyl)indol-3-ylmethanones showed IC50 values <10 μM in . Dose-response curves and comparative analysis with controls (e.g., doxorubicin) validate potency.
Advanced: How does the introduction of electron-withdrawing groups at specific positions alter the receptor binding kinetics of this compound derivatives?
Electron-withdrawing groups (e.g., -NO2 or -Cl) at the indole 5-position increase electrophilicity, enhancing hydrogen bonding with target residues. In 3,5-dinitrobenzoic acid hydrazide derivatives, these groups improved hCA II inhibition by 40% compared to unsubstituted analogs . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
